1,12-Dodecanediol

Beschreibung

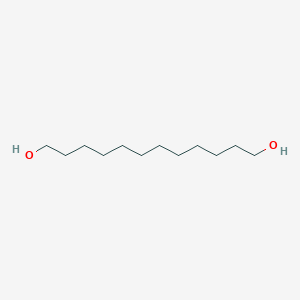

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dodecane-1,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLKSLMMWAKNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074919 | |

| Record name | 1,12-Dodecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless crystalline solid; [Aldrich MSDS] | |

| Record name | 1,12-Dodecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,12-Dodecanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5675-51-4 | |

| Record name | 1,12-Dodecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5675-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,12-Dodecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,12-Dodecanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,12-Dodecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,12-Dodecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane-1,12-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,12-Dodecanediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S694C87MF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,12 Dodecanediol Production

Chemo-catalytic Synthesis Routes

Traditional chemical synthesis provides robust and scalable methods for the production of 1,12-dodecanediol. These routes often involve multi-step processes starting from petrochemical feedstocks.

Hydrogenation of 1,12-dodecanedioic acid

A prominent chemical route to this compound is through the hydrogenation of its corresponding dicarboxylic acid, 1,12-dodecanedioic acid (DDDA). One established method involves a two-step process where DDDA is first esterified to produce dimethyl 1,12-dodecanedioate (DMDD). This ester is then purified and undergoes hydrogenation to yield this compound.

Industrial Production via Alkane Hydroxylation with Heavy Metal Catalysts

The industrial manufacturing of α,ω-alkanediols, including this compound, commonly relies on the hydroxylation of the corresponding alkanes. asm.orgnih.govresearchgate.net This process is typically carried out under conditions of high temperature and pressure and necessitates the use of heavy metal catalysts. asm.orgnih.govresearchgate.net While effective for large-scale production, these methods are often energy-intensive. The demanding reaction conditions have spurred interest in developing more sustainable and environmentally benign alternatives, such as biocatalytic pathways. asm.orgnih.gov

Biocatalytic and Biotechnological Production Pathways

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis, offering high selectivity and milder reaction conditions.

Whole-Cell Biotransformation in Escherichia coli

Recombinant Escherichia coli has been successfully engineered to function as a whole-cell biocatalyst for the production of this compound. In a notable study, researchers developed an E. coli strain capable of producing 3.76 g/L of this compound over a 68-hour period. asm.orgnih.gov This was achieved in a fed-batch culture system by supplying a substrate mixture of dodecane (B42187) and 1-dodecanol (B7769020). asm.orgnih.gov This approach demonstrates the viability of using microbial systems for the synthesis of valuable long-chain diols.

Achieving high yields in microbial production systems often requires significant metabolic engineering and process optimization. A key challenge in the biotransformation of long-chain alkanes is their limited permeability across the bacterial cell membrane. To overcome this, researchers have co-expressed a tunable alkane facilitator protein, AlkL, from Pseudomonas putida GPo1 in the E. coli production strain. asm.orgnih.gov The presence of AlkL enhances the uptake of dodecane, making it more accessible to the intracellular catalytic machinery. asm.orgnih.gov

Furthermore, the production of this compound was significantly improved by implementing a fed-batch cultivation strategy. This technique allows for the controlled feeding of substrates and nutrients, maintaining optimal cell density and productivity over an extended period, leading to the reported high titer of 3.76 g/L. asm.org

The table below summarizes the results from the fed-batch culture experiment for this compound production.

| Parameter | Value |

| Organism | Recombinant Escherichia coli |

| Substrate | Dodecane and 1-Dodecanol Mixture |

| Culture Time | 68 hours |

| Final Titer | 3.76 g/L |

| Production Rate | 55 mg·L⁻¹·h⁻¹ |

| Total Product | ~11.28 g |

Data sourced from a 5-liter bioreactor fed-batch culture experiment. asm.org

The central enzymatic step in the biocatalytic conversion of alkanes to terminal diols is ω-specific hydroxylation, catalyzed by Cytochrome P450 (CYP) monooxygenases. The enzyme CYP153A from Marinobacter aquaeolei VT8 has been identified as particularly effective for this purpose. asm.orgfrontiersin.org This enzyme is highly valued for its high regioselectivity, meaning it preferentially attacks the terminal (ω) carbon of the alkane chain, and its low overoxidation activity, which minimizes the formation of undesired by-products like dodecanoic acid. asm.orgfrontiersin.org

Initial research faced challenges as the operon encoding CYP153A in its native host was found to be dysfunctional due to a transposon insertion. asm.org By identifying and removing this transposon, researchers were able to create a functional operon that could be expressed in E. coli, enabling the efficient oxyfunctionalization of alkanes. asm.org Further protein engineering efforts on CYP153A have focused on increasing the flux towards α,ω-dodecanediol synthesis while further reducing the generation of overoxidation products. researchgate.netfrontiersin.org One study successfully engineered a variant, CYP153A33 P136A, which showed a significant 3.47-fold increase in the conversion of 1-dodecanol to α,ω-dodecanediol compared to the wild type. frontiersin.org

Impact of Alkane Membrane Facilitators (AlkL) on Substrate Accessibility

The efficient synthesis of this compound in microbial systems is often hindered by the low permeability of the cell membrane to long-chain alkanes like dodecane. To overcome this limitation, researchers have employed alkane membrane facilitators, such as AlkL from Pseudomonas putida GPo1. researchgate.netnih.govasm.orgasm.org The co-expression of AlkL in recombinant Escherichia coli has been shown to significantly enhance the uptake of medium and long-chain alkanes. researchgate.netnih.govasm.orgebi.ac.uk This improved substrate accessibility is crucial for increasing the efficiency of whole-cell biotransformation processes. researchgate.netnih.govasm.org

Specifically, the presence of AlkL facilitates the transport of dodecane and its hydroxylated intermediate, 1-dodecanol, into the cell, making them more available to the intracellular enzymes responsible for their conversion to this compound. researchgate.netnih.govasm.orgasm.orgebi.ac.uk Studies have demonstrated that E. coli strains co-expressing an alkane monooxygenase and AlkL can produce significantly higher titers of this compound compared to strains without the facilitator. researchgate.netnih.govasm.org For instance, a recombinant E. coli strain engineered with a functional CYP153A monooxygenase operon and AlkL produced 3.76 g/L of this compound from a dodecane and 1-dodecanol mixture in a fed-batch culture. researchgate.netnih.govasm.orgasm.orgebi.ac.uk This highlights the critical role of AlkL in boosting the biocatalytic production of α,ω-alkanediols. asm.org

Mitigation of Over-oxidation Product Formation

A significant challenge in the microbial production of this compound is the over-oxidation of the desired diol to form byproducts such as dodecanoic acid and dodecanedioic acid. researchgate.netfrontiersin.org This not only reduces the yield of this compound but also complicates downstream purification processes. The formation of these over-oxidation products is primarily catalyzed by the same monooxygenase enzymes that perform the initial hydroxylation steps. researchgate.netfrontiersin.org

Several strategies have been developed to mitigate the formation of these undesirable byproducts. One approach involves the use of specific monooxygenases with high regioselectivity and low over-oxidation activity, such as CYP153A from Marinobacter aquaeolei. researchgate.netnih.govfrontiersin.org This enzyme exhibits a preference for terminal hydroxylation and has a reduced tendency to further oxidize the resulting alcohol. researchgate.netnih.govfrontiersin.org

Furthermore, protein engineering has been employed to enhance the hydroxylation-to-over-oxidation activity ratio of these enzymes. researchgate.netfrontiersin.org Through site-directed mutagenesis, researchers have successfully created variants of CYP153A33 with increased flux towards α,ω-dodecanediol synthesis and reduced formation of over-oxidation products. researchgate.netfrontiersin.org For example, the CYP153A33 P136A variant showed a significantly increased conversion of 1-dodecanol to this compound with a hydroxylation to over-oxidation activity ratio of 32.4. frontiersin.org Another strategy involves the co-expression of alcohol acetyltransferases, which can convert the intermediate alcohol to an ester, thereby preventing its further oxidation. nih.gov

Enzymatic Synthesis with Lipases

Lipases, particularly from microbial sources, have proven to be versatile and efficient catalysts for various esterification and polymerization reactions, including those involving this compound. nih.govbeilstein-journals.org These enzymes offer the advantages of high selectivity, mild reaction conditions, and environmental friendliness. beilstein-journals.org

Lipases are widely used to catalyze the esterification of this compound with various dicarboxylic acids to produce polyesters. mdpi.comwur.nl This enzymatic polycondensation is a key step in the synthesis of biodegradable polymers. The reaction typically involves the removal of a small molecule, such as water or a short-chain alcohol, to drive the equilibrium towards polymer formation. mdpi.com

Research has shown that the chain length of both the diol and the dicarboxylic acid can significantly influence the polymerization rate and the molecular weight of the resulting polyester (B1180765). researchgate.netoup.com For instance, in the lipase-catalyzed polymerization of dicarboxylic acids and glycols in a solvent-free system, the reaction behaviors were strongly dependent on the hydrophobicity of the monomers. oup.com In some cases, polymer formation was not observed when using this compound with certain dicarboxylic acids like sebacic acid under specific conditions. researchgate.net However, adjusting the reaction temperature can facilitate the polymerization even when the monomers are solid at the initial temperature. oup.com

Lipases have also been utilized for the synthesis of other this compound derivatives. For example, they can catalyze the formation of linear copolymeric polyesters containing thioether functions by reacting this compound with 3,3'-thiodipropionic acid. nih.gov

Among the various lipases available, the immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435, is one of the most frequently used biocatalysts for the synthesis of polyesters involving this compound. nih.govmdpi.comwur.nlacs.orgrsc.org Novozym 435 is known for its high stability, activity, and broad substrate specificity. rsc.orgscielo.br It consists of lipase B from Candida antarctica immobilized on a macroporous acrylic resin. rsc.org

Novozym 435 has been successfully employed in the polyesterification of this compound with various comonomers, including furan-based dicarboxylates and other aliphatic diacids. mdpi.comwur.nlacs.org For example, it has been used to catalyze the synthesis of copolyesters from dimethyl 2,5-furandicarboxylate, 2,5-bis(hydroxymethyl)furan, and this compound. mdpi.comwur.nl In these reactions, an enzymatic preference was observed for diols with more methylene (B1212753) groups, such as this compound. mdpi.com

The use of an immobilized enzyme like Novozym 435 offers several practical advantages, including ease of separation from the reaction mixture and the potential for reuse over multiple reaction cycles, which contributes to the economic feasibility and sustainability of the process. scielo.br

Lipase-Catalyzed Esterification for this compound Derivatives

Bio-based Feedstocks and Renewable Resources for this compound Production

The increasing demand for sustainable chemical production has driven research into the use of bio-based feedstocks and renewable resources for the synthesis of valuable chemicals like this compound. google.comsciencedaily.comresearchgate.net These approaches aim to reduce the reliance on fossil fuels and minimize the environmental impact of chemical manufacturing. sciencedaily.com

One promising route to bio-based this compound is through the conversion of renewable starting materials such as fatty acids and their derivatives. google.comresearchgate.net For example, long-chain unsaturated dicarboxylic acids, which can serve as precursors, can be synthesized from vegetable oils like soy, rapeseed, and linseed oil via olefin metathesis. researchgate.net These diacids can then potentially be reduced to the corresponding diols.

Another approach involves the direct microbial conversion of renewable feedstocks. frontiersin.orggoogle.com Engineered microorganisms can be designed to produce α,ω-diols from various carbon sources derived from biomass. google.comnih.gov For instance, Yarrowia lipolytica, a yeast known for its ability to metabolize hydrophobic substrates, can utilize its ω-oxidation pathway to convert fatty acids and alkanes into α,ω-bifunctional molecules, including diols. frontiersin.orgnih.gov The development of such microbial cell factories offers a direct and potentially cost-effective route to bio-based this compound. nih.gov

Furthermore, research has focused on developing greener methods for converting bio-derived diols into other valuable chemicals. For example, diols can be catalytically converted to dicarboxylic acids with the generation of hydrogen as a byproduct, offering a more sustainable alternative to traditional oxidation methods. sciencedaily.com The integration of biomass-derived monomer production with biocatalytic polymerization steps presents a pathway to fully green, bio-based polymers. wur.nl

Derivatization and Functionalization of 1,12 Dodecanediol

Esterification Reactions

Esterification is a principal method for modifying 1,12-dodecanediol. This process involves reacting the hydroxyl groups with carboxylic acids or their derivatives to form esters. These reactions can be conducted under various conditions, with or without catalysts, to yield a diverse array of products from simple diesters to complex polymer networks.

Un-catalyzed Esterification Methods

This compound can undergo esterification without the need for a catalyst, presenting an environmentally benign pathway. A notable example is the reaction of this compound with acetyl chloride under solvent-free conditions. In this method, introducing acetyl chloride to the long-chain diol in a 6:1 molar proportion results in the formation of the corresponding diester with a high yield of 95%. This approach is valued for its mild reaction conditions, short reaction times, and operational simplicity, making it an economical and greener alternative to many catalyzed processes.

The general procedure involves the slow addition of acetyl chloride to the alcohol in a two-neck round bottom flask equipped with a magnetic stir bar. The reaction proceeds efficiently without external heating, driven by the reactivity of the acid chloride.

Catalytic Esterification for Polyphenolic Esters

The synthesis of polyphenolic esters from this compound is achieved through catalytic esterification. These reactions are significant for creating compounds with potential antioxidant properties. For instance, polyphenolic acids such as caffeic acid and sinapic acid have been successfully esterified with this compound.

In a typical procedure, the reaction is carried out using an excess of the diol and a sulfonic acid (SA) catalyst (around 3% w/w). The mixture is heated to approximately 90°C for about 2 hours, yielding the desired polyphenolic esters with yields ranging from 30% to 75%. fishersci.no Homogeneous catalysts like p-toluenesulfonic acid are also employed in these types of esterifications. fishersci.no The resulting hydroxyalkyl esters can be further reacted to produce more complex structures like bis-aryl esters.

Formation of this compound Dimethacrylate

This compound dimethacrylate (DDDMA) is a key derivative of this compound, widely used as a difunctional monomer in polymer chemistry. nih.gov Its long, hydrophobic 12-carbon backbone imparts flexibility and hydrophobicity to the polymers it forms. nih.govnih.gov

The primary route to synthesizing this compound dimethacrylate is the esterification of this compound with methacrylic acid or its more reactive derivatives, such as methacryloyl chloride. academie-sciences.fr The reaction can also proceed through transesterification. academie-sciences.fr

When using methacrylic acid, the synthesis is typically catalyzed by a strong acid like sulfuric acid, and conducted at controlled temperatures, often between 60–80°C. academie-sciences.fr To prevent premature polymerization of the methacrylate (B99206) groups during synthesis and storage, inhibitors such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) are added to the reaction mixture. nih.govacademie-sciences.fr Ensuring anhydrous conditions is critical to prevent the hydrolysis of the methacrylate groups. academie-sciences.fr

The reaction with methacryloyl chloride offers an alternative pathway that can proceed under milder conditions.

This compound dimethacrylate is a monomer that readily undergoes free-radical polymerization. nih.gov The two methacrylate groups at either end of the molecule allow it to act as a cross-linker, forming three-dimensional polymer networks. nih.gov

The polymerization process is initiated by free-radical initiators, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which generate radicals upon heating or exposure to UV light. academie-sciences.fr The process follows a standard chain-growth mechanism:

Initiation: The initiator generates free radicals.

Propagation: These radicals react with the carbon-carbon double bonds of the methacrylate groups, leading to the rapid growth of polymer chains.

Termination: The polymerization concludes when two growing radical chains combine.

This polymerization is an exothermic process that can become uncontrolled if not properly managed. The resulting cross-linked polymer networks exhibit properties influenced by the long, flexible dodecanediol (B3190140) chain, such as enhanced durability, flexibility, and chemical resistance. nih.gov These characteristics make the polymer suitable for various applications, including dental materials, coatings, and adhesives. nih.gov

Synthesis via Esterification with Methacrylic Acid Derivatives

Etherification Reactions

Information regarding the direct etherification of this compound is limited in readily available scientific literature. While esterification is a common and well-documented functionalization pathway for this diol, direct ether synthesis appears to be less prevalent. Research on related compounds suggests that the etherification of diols can be accomplished, but specific studies focusing on this compound are not prominently featured. For example, the catalytic etherification of sucrose (B13894) with 1,2-epoxydodecane (B1583528) has been studied, where 1,2-dodecanediol (B74227) is formed as a by-product from epoxide hydrolysis, rather than being a starting reactant for ether formation.

Catalytic Etherification Strategies

The conversion of the terminal hydroxyl groups of this compound into ether linkages is a key strategy for producing polyethers. These polymers are valued for their flexibility, stability, and diverse applications. Catalytic methods are central to achieving efficient etherification.

One prominent strategy is the bulk self-condensation of long-chain diols, including this compound, to form polyethers. Research has demonstrated the efficacy of non-eutectic acid-base organocatalysts for this process. acs.org For instance, a mixture of methanesulfonic acid (MSA) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can effectively catalyze the polycondensation. acs.org In a typical procedure, this compound is heated under vacuum in the presence of the catalyst, with the reaction proceeding through stages of increasing temperature (e.g., 130 °C, 180 °C, and 200 °C) to drive the removal of water and promote polymer chain growth. acs.org This method has also been applied to the synthesis of copolymers, such as by reacting a mixture of 1,6-hexanediol (B165255) and this compound. acs.org

Another advanced method is the reductive etherification reaction (RER) mediated by chlorodimethylsilane (B94632) (CDMS). In one study, a polyether (designated P4) was synthesized using terephthalaldehyde (B141574) (TPA) and this compound. mdpi.com The polymerization was carried out at room temperature in nitromethane, using an acid catalyst. This technique provides a robust route to polyethers with high alternating units and significant molecular weights. mdpi.com The table below summarizes the results for the polyether synthesized from this compound as reported in the study. mdpi.com

| Polymer ID | Diol Component | Molecular Weight (kDa) | Polydispersity Index (Đ) | Alternating Unit (%) |

|---|---|---|---|---|

| P4 | This compound | 40.2 | 1.61 | 90/10 |

Role as a Phase Transfer Agent in Sucrose Etherification

Phase transfer catalysis (PTC) is a methodology used to facilitate reactions between reactants located in separate immiscible phases (e.g., aqueous and organic). operachem.comptfarm.pl A phase transfer agent transports a reactant from one phase into the other, where the reaction can occur. operachem.com

Following a review of the scientific literature, there is no direct evidence to suggest that this compound functions as a phase transfer agent or catalyst in the specific context of sucrose etherification.

However, it is noteworthy that its isomer, 1,2-dodecanediol , has been implicated in a related process. In the etherification of sucrose with 1,2-epoxydodecane in an aqueous medium, the hydrolysis of the epoxide can occur as a side reaction, producing 1,2-dodecanediol. researchgate.netresearchgate.net It has been suggested that this in-situ generated 1,2-dodecanediol is necessary to initiate the reaction by acting as a surfactant, thereby increasing the interfacial area between the aqueous sucrose solution and the organic epoxide phase. researchgate.netresearchgate.net This emulsifying effect facilitates the main etherification reaction. researchgate.net The distinct amphiphilic structure of 1,2-dodecanediol, with a polar diol "head" and a nonpolar alkyl "tail," enables this function, a characteristic not shared by the linear, symmetrical structure of this compound.

Other Functional Group Transformations

Beyond etherification, the hydroxyl groups of this compound can undergo a range of other chemical modifications. These transformations are crucial for synthesizing a variety of chemical intermediates and final products.

One significant transformation is its use as a precursor in biocatalytic cascades. In engineered strains of Yarrowia lipolytica, this compound is an intermediate in the synthesis of 1,12-diaminododecane (B1677605) from dodecane (B42187). The process involves the following steps:

Hydroxylation: Cytochrome P450 monooxygenases oxidize dodecane to produce this compound.

Oxidation: The hydroxyl groups of this compound are then oxidized by alcohol dehydrogenases (ADHs) to form the intermediate 1,12-dodecanedialdehyde.

Transamination: Finally, the dialdehyde (B1249045) undergoes reductive amination catalyzed by ω-transaminases to yield 1,12-diaminododecane.

The hydroxyl groups are also readily converted into other functionalities for analytical purposes. A general method for the quantitative determination of hydroxyl end-groups in polymers and other molecules involves derivatization with trichloroacetyl isocyanate (TAI). The reaction converts the -OH groups into -O-C(O)-NH-C(O)CCl₃, whose imidic proton signal is easily identifiable in ¹H NMR spectroscopy, allowing for precise quantification. This demonstrates a straightforward functionalization applicable to this compound.

Furthermore, like other diols, this compound can undergo esterification reactions with carboxylic acids or their derivatives to form polyesters, a foundational reaction in polymer chemistry. operachem.com

Polymer Science and Advanced Materials Applications of 1,12 Dodecanediol

Polycondensation Reactions

Polycondensation is a primary method for polymerizing 1,12-dodecanediol. In these reactions, the terminal hydroxyl groups of the diol react with other difunctional monomers, such as diacids or diisocyanates, to form long polymer chains with the concurrent elimination of a small molecule, typically water.

Synthesis of Aliphatic Polyesters

This compound is extensively used in the synthesis of aliphatic polyesters, which are valued for their biodegradability and diverse properties.

Melt polycondensation is a common solvent-free technique used to produce high molecular weight aliphatic polyesters from this compound and various aliphatic diacids. This method involves heating the monomers above their melting points, often in the presence of a catalyst, to initiate polymerization.

Research has demonstrated the synthesis of a series of aliphatic polyesters by reacting this compound with aliphatic diacids containing an even number of carbon atoms. researchgate.net These reactions typically yield crystalline polymers with high weight average molecular weights, often exceeding 60,000 g/mol . researchgate.net For instance, polyesters synthesized from this compound and diacids like sebacic acid (a C10 diacid) and dodecanedioic acid (a C12 diacid) exhibit properties comparable to polyethylene. researchgate.netresearchgate.net

A study focusing on the polycondensation of this compound with dodecanedioic acid reported the formation of poly(1,12-dodecylene dodecanedioate) with a melting temperature of 88.7 °C. researchgate.net Another investigation into the reaction with sebacic acid yielded poly(1,12-dodecylene sebacate) with a tensile strength of 25.3 MPa and an elongation at break of 254%, showcasing its robust mechanical properties. researchgate.net The general procedure involves a two-step process: an initial esterification step under a nitrogen atmosphere followed by a polycondensation step under high vacuum to effectively remove the water byproduct and drive the reaction toward high molecular weight polymer formation. doi.org

Table 1: Properties of Polyesters from this compound and Aliphatic Diacids

| Diacid | Polymer Name | Melting Point (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Sebacic Acid | Poly(1,12-dodecylene sebacate) | - | 25.3 | 254 |

| Dodecanedioic Acid | Poly(1,12-dodecylene dodecanedioate) | 88.7 | - | - |

| Octanedioic Acid | Poly(1,12-dodecylene octanedioate) | - | 20.8 | 255 |

Data sourced from multiple research findings. researchgate.netresearchgate.net

2,5-Furandicarboxylic acid (FDCA) is a bio-based aromatic diacid that can be copolymerized with this compound to create copolyesters with enhanced properties. The incorporation of the rigid furan (B31954) ring into the polyester (B1180765) backbone can significantly improve barrier properties and thermal stability.

The synthesis of poly(dodecamethylene furandicarboxylate) (PDDF) from FDCA and this compound via direct esterification and polycondensation has been reported. digitellinc.com These bio-based polyesters are seen as promising alternatives to petrochemical-based plastics. digitellinc.com Research indicates that PDDF exhibits high thermal stability and excellent barrier properties against gases like CO2 and O2. digitellinc.com The mechanical properties of these copolyesters can be tailored by adjusting the ratio of the comonomers, offering a versatile platform for producing materials for applications such as packaging films. digitellinc.com

Bio-based poly(butylene succinate-co-dodecylene succinate) (PBDSs) are synthesized by the melt polycondensation of succinic acid, 1,4-butanediol, and this compound. The inclusion of the long-chain this compound into the poly(butylene succinate) (PBS) backbone modifies its properties.

The synthesis of PBDSs with high number-average molecular weights (ranging from 32,500 to 64,200 g/mol ) has been successfully achieved by varying the content of this compound. researchgate.net Characterization has shown that these copolyesters are random copolymers. researchgate.net The incorporation of this compound affects the thermal behavior, crystallization, and mechanical properties of the resulting polymer. researchgate.net

L-aspartic acid, a naturally occurring amino acid, can be used to create biodegradable poly(ester amide)s (PEAs). When copolymerized with diols like this compound and a diacid, it forms polymers with both ester and amide linkages.

A melt polycondensation strategy has been employed to synthesize polyesters from L-aspartic acid dimethyl ester and this compound. acs.org This approach allows for the creation of functional polyesters. For instance, the introduction of stearate (B1226849) pendant groups into the polymer backbone can induce semicrystallinity. acs.org The resulting amphiphilic polyesters can form stable aqueous nanoparticle formulations, and the L-aspartic acid-based backbone renders them biodegradable, making them suitable for applications like enzyme-responsive drug delivery. acs.org

Poly(butylene succinate-co-dodecylene succinate) (PBDSs)

Synthesis of Polyurethanes

This compound is also utilized in the synthesis of polyurethanes (PUs), where it can act as a chain extender. google.com In a typical polyurethane synthesis, a diisocyanate is reacted with a polyol to form a prepolymer, which is then chain-extended with a diol like this compound. lboro.ac.uk

The use of this compound as a chain extender has been shown to produce semicrystalline, thermoplastic polyurethanes with desirable mechanical properties. google.com For example, TPUs synthesized using this compound as the chain extender exhibited superior tensile strength and elongation compared to those made with shorter chain diols. google.com The melting points of these polymers were found to be in the range of 98 °C to 135 °C. google.com

Furthermore, this compound has been used in the synthesis of poly(ether urethane)s by reacting it with bio-based aromatic diisocyanates derived from lignin (B12514952) phenolic acids. researchgate.net These reactions have yielded high molecular weight polymers (32,100–58,500 gmol⁻¹) with glass transition temperatures ranging from 49 to 74 °C. researchgate.net Non-isocyanate routes to polyurethanes have also been explored, involving the transurethanization of bismethylcarbamates with diols, including this compound, to produce high molar mass polyurethanes. researchgate.net

Formation of Polyester Elastomers for Biomedical Applications

This compound is a key monomer in the synthesis of innovative polyester elastomers with significant potential in the biomedical field. mdpi.comresearchgate.netajrconline.org These materials are designed to be biodegradable and mimic the mechanical properties of natural tissues, making them suitable for applications such as tissue engineering and medical implants. ajrconline.orgajrconline.org

Researchers have developed polyester elastomers using this compound in combination with citric acid and suberic acid. worldwidejournals.com These polymers are synthesized through a catalyst-free melt condensation reaction. worldwidejournals.com The multi-functional nature of citric acid allows for cross-linking during the post-polymerization phase, which imparts an elastomeric quality to the material. worldwidejournals.com

A specific example is the polymer synthesized from citric acid, suberic acid, and this compound, referred to as P5. worldwidejournals.com The pre-polymer of P5 is a viscous, transparent liquid at room temperature and is soluble in various organic solvents like 1,4-dioxane, DMSO, and acetone. worldwidejournals.com After post-polymerization, the resulting elastomer exhibits notable mechanical properties. worldwidejournals.com

Initial Modulus: 14.52 MPa worldwidejournals.com

Elongation at Break: 102% worldwidejournals.com

The swelling properties of these elastomers, a precursor to biodegradation, are influenced by the choice of monomers. worldwidejournals.com The susceptibility of these polymers to swelling indicates their potential for use in applications requiring biodegradable elastomeric implants. researchgate.networldwidejournals.com

Another significant development in biomedical elastomers is the synthesis of poly(this compound citrate-co-1,12-dodecanediol itaconate), often abbreviated as p(DDCI). ajrconline.org This copolyester is created through a catalyst-free melt polyesterification process using citric acid, itaconic acid, and this compound. researchgate.netajrconline.org The use of these non-toxic monomers, which can be derived from renewable resources and are part of bodily metabolic processes, enhances the biocompatibility of the resulting elastomer. ajrconline.org

The synthesis involves a pre-polymer formation followed by thermal curing, which leads to a cross-linked network. ajrconline.org The double bonds from the itaconic acid remain in the polymer structure, as confirmed by NMR spectroscopy. ajrconline.org

Mechanical and Physical Properties of p(DDCI):

| Property | Value |

| Young's Modulus (E) | 1.05 MPa |

| Ultimate Tensile Strength (UTS) | 0.27 MPa |

| Glass Transition Temperature (Tg) | Well below body temperature |

| Source: ajrconline.org |

The pre-polymer's solubility in common organic solvents allows for easier processing and fabrication of scaffolds. ajrconline.org The final cross-linked polymer is insoluble, confirming its elastomeric nature. ajrconline.org The degradation and biocompatibility studies of p(DDCI) suggest its potential for use in tissue engineering and other clinical applications where a biodegradable and elastic implant is required. researchgate.net

Poly(diol citrate-co-diol suberate) Elastomers

Biodegradable Polymer Systems

This compound is increasingly utilized in the development of biodegradable polymer systems, addressing the environmental concerns associated with traditional plastics. haihangchem.comresearchgate.netresearchgate.net Its incorporation into polymers can enhance their biodegradability and provide desirable physical properties. nbinno.com

This compound serves as a carbon source for microorganisms in the production of poly(hydroxyalkanoates) (PHA), a class of biodegradable polyesters. mrs-j.org Specifically, when Alcaligenes eutrophus is fed with alkanediols having an even number of carbon atoms, such as this compound, it produces copolymers of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) or P(3HB-co-4HB). mrs-j.org

These microbial polyesters are thermoplastics with biodegradable properties. mrs-j.org The composition of the resulting copolymers can be varied to regulate their mechanical properties. mrs-j.org This biological production method offers a sustainable route to creating versatile and environmentally friendly plastics. mrs-j.org

This compound is a key building block in the synthesis of bio-based and biodegradable polyesters that can serve as viable alternatives to conventional plastics. haihangchem.comresearchgate.netresearchgate.net These polymers are derived from biomass and are designed to degrade at the end of their life cycle, reducing plastic pollution. researchgate.netresearchgate.net

Researchers have synthesized a series of aliphatic polyesters by reacting this compound with various aliphatic diacids through melt polycondensation. researchgate.netresearchgate.net These polyesters exhibit high molecular weights and a range of mechanical properties. researchgate.netresearchgate.net For instance, polyesters based on this compound have been shown to have flexible molecular chains and crystalline structures similar to polyethylene. researchgate.netresearchgate.net

Tensile Properties of Selected Polyesters based on this compound:

| Polyester | Tensile Strength (MPa) | Elongation at Break (%) |

| Poly(1,12-dodecylene octanedioate) | 20.8 | 255 |

| Poly(1,12-dodecylene sebacate) | 25.3 | 254 |

| Source: researchgate.netresearchgate.net |

These properties make them suitable for applications like flexible packaging. researchgate.net The use of this compound, which can be produced through biotransformation in E. coli, further enhances the bio-based profile of these polymers. asm.orgresearchgate.net

Microbial Polyesters, e.g., Poly(hydroxyalkanoates) (PHA)

Applications in Specialty Polymers and Advanced Coatings

This compound is a crucial component in the formulation of various specialty polymers and advanced coatings, imparting unique and desirable properties to the final products. nbinno.comasm.orgadhesivesmag.comcoatingsworld.com Its long carbon chain and terminal hydroxyl groups allow it to be used as a building block for high-performance materials. nbinno.com

It is used in polyester polyols for polyurethanes, inks, adhesives, and elastomers. fishersci.comchemicalbook.comfishersci.cathermofisher.com In polyurethane formulations, this compound can increase flexibility, hydrophobicity, and hydrolytic stability. adhesivesmag.comcoatingsworld.com This makes it a valuable component for coatings, elastomers, and adhesives that require enhanced durability and resistance to moisture. adhesivesmag.comcoatingsworld.com

Component in Advanced Coatings and Plasticizers

This compound is a versatile diol that serves as a crucial building block in the synthesis of various polymers for advanced coatings and as a plasticizer. chemimpex.comasm.org Its long, linear 12-carbon chain imparts unique properties to the resulting polymers, making it a valuable component in high-performance applications. chemimpex.comadhesivesmag.com

In the realm of advanced coatings, this compound is utilized in the production of polyester polyols, which are then used to create polyurethanes. chemicalbook.comthermofisher.comfishersci.com These polyurethanes are suitable for applications in coatings, inks, and adhesives. chemicalbook.comthermofisher.comfishersci.com The incorporation of this compound into polyurethane formulations can enhance flexibility and hydrophobicity, leading to improved hydrolytic stability. adhesivesmag.com It is also used in the synthesis of advanced coatings for various applications due to its ability to impart good chemical stability. unilongindustry.comhaihangchem.com

As a plasticizer, this compound is used to increase the flexibility and durability of polymers. chemimpex.com Its long carbon chain allows it to effectively separate polymer chains, reducing stiffness and making the material more pliable. This property is particularly useful in the formulation of coatings and adhesives where flexibility is a key requirement. cymitquimica.com

The dimethacrylate derivative, this compound dimethacrylate (DDDMA), is another important monomer used in polymer chemistry, especially in coatings, adhesives, and dental materials. cymitquimica.comontosight.ai The long hydrophobic dodecane (B42187) chain in DDDMA contributes to increased flexibility and hydrophobicity in the final polymers. cymitquimica.com

Fluorinated Polymers and Surface Coatings (e.g., 1H,1H,12H,12H-Icosafluoro-1,12-dodecanediol)

The fluorinated analog of this compound, 1H,1H,12H,12H-icosafluoro-1,12-dodecanediol, is a highly specialized compound used in the development of advanced surface coatings and fluorinated polymers. chemimpex.com The presence of numerous fluorine atoms along the carbon chain imparts exceptional properties, including high chemical stability, hydrophobicity, and oleophobicity (oil repellency). chemimpex.comsci-hub.se

These characteristics make it a valuable component for creating water- and oil-repellent coatings for a variety of surfaces, enhancing durability and reducing maintenance in industries like automotive and textiles. chemimpex.com Fluorinated polymers synthesized from this diol are known for their chemical resistance and thermal stability, rendering them suitable for demanding applications in the electronics and aerospace industries. chemimpex.com

The synthesis of fluorinated polyurethanes often involves the use of fluorinated diols like 1H,1H,12H,12H-perfluoro-1,12-dodecanediol. nsf.gov These polyurethanes can exhibit low surface energy, which is a desirable property for creating self-cleaning and anti-fouling surfaces. nsf.govresearchgate.net Research has shown that incorporating fluorinated diols into polyurethane formulations can significantly increase the water contact angle, a measure of hydrophobicity. researchgate.netresearchgate.net For instance, the introduction of medium-length fluorinated diols in polyurethane composites has been shown to increase the water contact angle from 71.12° to 108.24°. researchgate.net

Furthermore, fluorinated poly(urethane-acrylate) oligomers have been synthesized from 1H,1H,12H,12H-perfluoro-1,12-dodecanediol for use in UV-curable coatings. researchgate.net These coatings demonstrate improved thermal stability and chemical resistance. researchgate.net The unique properties of fluoropolymers, such as low refractive index and low flammability, are attributed to the strong carbon-fluorine bond. sci-hub.se

Tailoring Polymer Properties (e.g., mechanical strength, flexibility, chemical resistance)

The incorporation of this compound into polymer structures allows for the precise tailoring of their properties, including mechanical strength, flexibility, and chemical resistance. chemimpex.comnbinno.com The long aliphatic chain of this diol plays a significant role in modifying the characteristics of polymers such as polyesters and polyurethanes. chemimpex.comadhesivesmag.com

Mechanical Strength and Flexibility:

The length of the diol chain has a direct impact on the mechanical properties of the resulting polymer. Generally, increasing the length of the aliphatic diol spacer leads to increased chain flexibility. researchgate.net This increased flexibility can result in a lower tensile modulus and yield strength, but a higher elongation at break. researchgate.net For instance, in polyesters, longer aliphatic diacid spacers have been shown to decrease the glass transition temperature (Tg) and melting point (Tm), indicating greater flexibility. researchgate.net

Specifically, the use of this compound imparts increased flexibility to polyurethanes. adhesivesmag.com Its dimethacrylate derivative, this compound dimethacrylate (DDDMA), is also known to provide flexibility to polymer matrices. esstechinc.com The long 12-carbon backbone of DDDMA enhances molecular mobility and allows for efficient crosslinking, which can be beneficial in applications like dental composites and coatings.

Chemical Resistance:

The incorporation of this compound can enhance the chemical resistance of polymers. Polyesters and polyurethanes synthesized with this compound can exhibit greater chemical resistance and less water absorption compared to those made with shorter diols like 1,6-hexanediol (B165255). researchgate.net This is attributed to the hydrophobic nature of the long carbon chain. adhesivesmag.com

In polyesters, good chemical resistance is a known characteristic. duplacao.com.br The use of this compound in polyester formulations contributes to this property. google.com Furthermore, fluorinated polymers derived from fluorinated versions of this compound show exceptional chemical resistance due to the high stability of the carbon-fluorine bond. chemimpex.comsci-hub.se

The following table summarizes the effect of incorporating this compound and its derivatives on various polymer properties:

| Property | Effect of this compound Incorporation | Supporting Evidence |

| Flexibility | Increases | The long carbon chain enhances molecular mobility and imparts flexibility to polyurethanes and polymers made with DDDMA. adhesivesmag.comesstechinc.com |

| Mechanical Strength | Can be tailored; may decrease tensile modulus and yield strength while increasing elongation at break. | Longer diol chains generally increase flexibility, which can alter the mechanical strength profile of the polymer. researchgate.net |

| Chemical Resistance | Increases | Polymers synthesized with this compound show greater chemical resistance and lower water absorption. researchgate.net |

| Hydrophobicity | Increases | The long, hydrophobic carbon chain of this compound leads to increased hydrophobicity in polyurethanes. adhesivesmag.com |

| Thermal Stability | Can be improved, especially with fluorinated derivatives. | The introduction of medium-length fluorinated diols has been shown to improve the thermal stability of polyurethanes. researchgate.net |

Biomedical and Pharmaceutical Research Applications

Drug Delivery Systems

The structural characteristics of 1,12-Dodecanediol, notably its long carbon chain and terminal hydroxyl groups, make it a valuable building block for creating polymeric materials tailored for drug delivery systems. nordmann.global Polyesters synthesized using long-chain diols such as this compound have been identified as effective vehicles for therapeutic agents. mdpi.com The incorporation of hydrophobic aliphatic chains, like that of this compound, into hydrogel networks can create domains that serve as binding sites for hydrophobic drugs, potentially enhancing drug loading and controlling release profiles. nih.gov

A significant area of research is the use of this compound in the synthesis of photocurable, biodegradable elastomers designed for the controlled delivery of nitric oxide (NO). rsc.orgnih.gov These advanced systems are capable of sustained NO release for periods of a week or more, offering therapeutic potential for conditions such as thrombosis and restenosis where localized, long-term delivery of NO is beneficial. rsc.orgnih.gov Research has also explored its use in formulating unique fluorinated polymers to improve the solubility and bioavailability of certain therapeutic compounds. chemimpex.com

Tissue Engineering and Scaffolds

In the field of tissue engineering, this compound is a key monomer for synthesizing biodegradable polyesters and elastomers used to fabricate scaffolds. mdpi.comresearchgate.netnih.gov These scaffolds provide a temporary, three-dimensional structure that supports cellular attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. ache.org.rs The materials are designed to degrade over time as the new tissue develops, and their mechanical properties are crucial for providing stability without causing irritation to surrounding tissues. ache.org.rs

Polymers incorporating this compound, such as poly(this compound-co-citric acid) (PDDC), are used to create soft, elastic scaffolds. westlake.edu.cnpsu.edu It is also a component in thermoplastic poly(urethane)s (PUs), which are processable materials suitable for creating complex scaffold architectures using additive manufacturing methods like melt-extrusion. polito.it The degradation kinetics of these scaffolds can be tuned by the choice of diol; studies on poly(diol citrates) have shown that the degradation rate increases with the length of the diol, with this compound-based polymers degrading faster than those made with 1,10-decanediol (B1670011) or 1,8-octanediol (B150283). ache.org.rs

The development of biodegradable elastomers that mimic the mechanical properties of soft tissues is a major focus in tissue engineering. This compound is a fundamental component in a versatile family of citric acid-based elastomers known as poly(diol-co-citrates). westlake.edu.cnresearchgate.net The synthesis typically involves a catalyst-free polycondensation reaction between the trifunctional citric acid and a linear diol like this compound, which forms a cross-linked polyester (B1180765) network. psu.eduajrconline.org

The mechanical properties and degradation profile of these elastomers can be precisely controlled by the choice of diol. psu.eduresearchgate.net The use of a long-chain diol like this compound generally increases the elasticity and flexibility of the polymer while decreasing its ultimate tensile strength, compared to elastomers synthesized with shorter-chain diols. researchgate.net This allows for the creation of materials tailored to specific applications, from cardiovascular to bone tissue engineering. researchgate.netwestlake.edu.cn

Table 1: Mechanical Properties of Poly(diol-co-citrate) Elastomers with Varying Diol Chain Length

This table summarizes the mechanical properties of elastomers synthesized from citric acid and various diols, demonstrating the effect of the diol's carbon chain length on the material's characteristics. All samples were prepared with a 1:1 molar ratio of diol to citric acid.

| Polymer Name | Diol Used | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|---|

| PHC | 1,6-Hexanediol (B165255) | 1.84 ± 0.11 | 1.56 ± 0.12 | 158 ± 21 | westlake.edu.cn |

| POC | 1,8-Octanediol | 0.92 ± 0.05 | 0.29 ± 0.04 | 270 ± 26 | westlake.edu.cn |

| PDC | 1,10-Decanediol | 0.47 ± 0.07 | 0.22 ± 0.04 | 326 ± 29 | westlake.edu.cn |

| PDDC | This compound | 0.26 ± 0.03 | 0.14 ± 0.02 | 413 ± 35 | westlake.edu.cn |

Components in Biocompatible Materials

Biocompatibility is a prerequisite for any material intended for medical use. This compound is utilized in the synthesis of a range of polymers that have demonstrated excellent biocompatibility. ontosight.aiindianchemicalsociety.com The poly(diol citrate) elastomers, for example, have been shown to be compatible with various cell types and have performed well in subcutaneous implantation models, indicating a minimal inflammatory response. westlake.edu.cnpsu.edugoogle.com

Further studies on copolyesters synthesized using this compound with monomers like citric acid, sebacic acid, and itaconic acid have confirmed their suitability for biomedical applications through degradation and in vitro biocompatibility assessments. researchgate.netresearchgate.net Beyond elastomers, a derivative, this compound diacrylate, was a key ingredient in a novel photocurable insulator material developed for in vivo recording of autonomic nerve activity, highlighting its utility in specialized electrophysiology applications. nih.gov It also serves as a chain extender in the synthesis of biocompatible poly(ester urethane)s, further broadening its application in tissue engineering scaffolds. polito.it

Nitric Oxide-Releasing Polymers for Therapeutic Applications

A promising therapeutic strategy involves the localized delivery of nitric oxide (NO), a signaling molecule with critical roles in cardiovascular health. This compound is instrumental in creating elastomeric polymers that can release NO in a sustained and controlled manner. researchgate.netnih.gov These polymers are often based on the poly(diol-co-citrate) platform, where the polymer backbone is functionalized to carry and release NO. researchgate.net

The kinetics of NO release can be modulated by the chemical structure of the polymer, particularly by the choice of the diol monomer. nih.gov Research has shown that elastomers synthesized with this compound exhibit a slower NO release profile compared to those made with the shorter 1,8-octanediol. nih.gov This tunability is crucial for various therapeutic applications. For example, these NO-releasing elastomers have been fabricated into perivascular wraps designed to inhibit neointimal hyperplasia, a primary factor in the failure of vascular grafts and stents. nih.govnih.gov Furthermore, photocurable versions of these materials, based on methacrylated poly(this compound citrate), allow for the in-situ formation of NO-releasing implants to treat conditions like thrombosis and restenosis. rsc.orgnih.gov

Table 2: Properties of NO-Releasing Poly(diol-co-citrate) Elastomers

This table compares the mechanical properties of nitric oxide (NO)-releasing elastomers based on either 1,8-octanediol (POCDA10) or this compound (PDDCDA10). The choice of diol influences both the mechanical behavior and the NO release kinetics.

| Polymer Name | Diol Used | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | NO Release Profile | Reference |

|---|---|---|---|---|---|---|

| POCDA10 | 1,8-Octanediol | 8.0 ± 2.1 | 3.5 ± 0.3 | 195 ± 25 | Faster Release | nih.gov |

| PDDCDA10 | This compound | 2.8 ± 0.5 | 2.7 ± 0.4 | 290 ± 30 | Slower Release | nih.gov |

Compound Information

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of 1,12-dodecanediol, providing direct insight into its molecular structure and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound and the characterization of polymers synthesized from it. Both ¹H (proton) and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The protons of the methylene (B1212753) groups adjacent to the hydroxyl groups (-CH₂OH) typically appear as a triplet at approximately 3.6 ppm. ajrconline.org The large central signal around 1.3 ppm is attributed to the overlapping signals of the eight internal methylene groups (-CH₂-) in the long alkane chain. ajrconline.org Another multiplet, found at around 1.6 ppm, corresponds to the methylene groups beta to the hydroxyl groups. ajrconline.org

¹³C NMR provides complementary information, showing distinct peaks for each unique carbon atom in the structure. This is particularly useful in polymer analysis to confirm the successful incorporation of the diol monomer into the polymer chain. For instance, in bio-based poly(butylene succinate-co-dodecyl succinate) copolymers, NMR analysis confirms the expected structure and random copolymer composition. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound Based Structures

| Functional Group | Approximate Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| -CH₂ OH | 3.6 | Triplet |

| -CH₂ - (Beta to -OH) | 1.6 | Multiplet |

| -(CH₂)₈- | 1.3 | Multiplet |

Note: Chemical shifts can vary slightly depending on the solvent and the specific molecular environment, such as in a polymer.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by several key absorption bands. chemicalbook.comnist.gov A strong, broad absorption in the region of 3650-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol groups. libretexts.org Strong absorptions between 2960 and 2850 cm⁻¹ are due to the C-H stretching of the alkane chain. libretexts.org The presence of these bands confirms the di-alcohol structure of the molecule. thermofisher.com

In the context of polymerization, IR spectroscopy is used to monitor the reaction. For example, during the synthesis of polyesters from this compound, the disappearance of the broad O-H band and the appearance of a strong C=O stretching band (typically around 1735 cm⁻¹) from the ester linkage confirms the formation of the polyester (B1180765). researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3650 - 3400 | Strong, Broad |

| C-H Stretch | 2960 - 2850 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Chromatographic Methods

Chromatography is essential for separating components of a mixture, making it vital for purity assessment and the analysis of polymeric materials.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used primarily to determine the molecular weight and molecular weight distribution of polymers. wikipedia.orgchromatographyonline.com This method is not used to analyze the this compound monomer itself but is critical for characterizing the polyesters derived from it. researchgate.net

In GPC, the polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller molecules. lcms.cz This allows for the separation of polymer chains based on their size in solution. Research on polyesters synthesized from this compound and various aliphatic diacids reports the use of GPC to confirm the synthesis of high molecular weight polymers. researchgate.netx-mol.net For example, studies have reported achieving weight-average molecular weights (Mw) greater than 60,000 g/mol for such polyesters. researchgate.netresearchgate.net This data is crucial for correlating the polymer's molecular weight with its physical and mechanical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying volatile and semi-volatile organic compounds in a mixture. gcms.cz

In the context of this compound research, GC-MS is often employed to analyze intermediates and products in synthesis or biotransformation pathways. nist.gov For example, in the production of this compound via whole-cell biotransformation in Escherichia coli, GC-MS analysis is used to identify and quantify the target diol and any byproducts, such as the over-oxidation product dodecanedioic acid. researchgate.netresearchgate.net The mass spectrum provides a molecular fingerprint of each compound, allowing for unambiguous identification. nih.gov

Gel Permeation Chromatography (GPC)

Thermal Analysis

Thermal analysis techniques are used to study the physical properties of a substance as a function of temperature. For this compound and its polymers, methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide vital information about their thermal stability and phase transitions.

The melting point of pure this compound is reported to be in the range of 79°C to 83°C. thermofisher.com DSC is the primary technique used to measure such transitions. In polymer research, DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polyesters derived from this compound. researchgate.netresearchgate.net These properties are critical as they define the temperature range in which the polymer can be used. For example, polyesters based on this compound are often semi-crystalline, and their melting temperatures are influenced by the diacid co-monomer used. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. Studies on this compound-based polyesters use TGA to determine the onset of decomposition, which is a key indicator of the material's thermal stability. researchgate.netresearchgate.net For instance, some polyesters show good thermal stability with no significant weight loss until temperatures exceed 320°C. researchgate.net

Table 3: Thermal Properties of this compound and a Representative Polyester

| Material | Property | Value | Analytical Method |

|---|---|---|---|

| This compound | Melting Point (Tm) | 79 - 83 °C thermofisher.com | DSC |

| Poly(1,12-dodecylene sebacate) | Melting Point (Tm) | ~75 °C | DSC |

| Poly(1,12-dodecylene sebacate) | Decomposition Temperature | >320 °C | TGA |

Note: Polymer properties are representative and can vary based on synthesis conditions and molecular weight.

Differential Scanning Calorimetry (DSC)

Microscopic and Surface Characterization Techniques

Microscopic and surface characterization techniques are vital for understanding the morphology and surface properties of materials at the nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces. nih.gov While direct AFM studies on this compound are not extensively reported, the technique has been employed to study the recrystallization of similar long-chain diols like 1,2-dodecanediol (B74227) on surfaces such as Highly Oriented Pyrolytic Graphite (B72142) (HOPG). scirp.orgresearchgate.net These studies reveal detailed growth and dissolution mechanisms at the nanoscale, which can provide insights into the behavior of this compound under similar conditions. scirp.org The fabrication of nanoscale structures using AFM is an active area of research. researchgate.net

Scanning Tunneling Microscopy (STM) is a powerful instrument for imaging surfaces at the atomic level. wikipedia.org It has been demonstrated that for molecules similar to this compound, the carbon chain lies parallel to the HOPG surface in self-assembled monolayers. scirp.orgresearchgate.net STM studies on dodecanethiol self-assembled monolayers on Au(111) have revealed structural transformations at different temperatures, including island growth and the formation of stable striped phases. aps.org This technique allows for the real-space investigation of molecular packing and surface reconstructions. core.ac.uk

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. icmab.es XRD provides information on the crystalline phases, degree of crystallinity, and other structural parameters. researchgate.net

Scanning Tunneling Microscopy (STM) for Self-Assembled Monolayers

Mechanical and Rheological Characterization

The mechanical and rheological properties of polymers derived from this compound are critical for their practical applications. researchgate.netrasayanjournal.co.in These properties are often evaluated through tensile testing and rotational rheometry. researchgate.net

Polyesters synthesized from this compound and various diacids have been shown to possess a range of mechanical properties. researchgate.net For example, poly(1,12-dodecylene octanedioate) and poly(1,12-dodecylene sebacate) exhibit tensile strengths of 20.8 MPa and 25.3 MPa, and elongations at break of 255% and 254%, respectively, making their tensile properties comparable to polyethylene. researchgate.net The incorporation of this compound into polymer structures can impart flexibility and durability. chemimpex.com

Rheological characterization, often performed with a rotational rheometer, provides insights into the flow behavior of the polymer melts. researchgate.net A viscoelastic material will exhibit both elastic (storage modulus, G') and viscous (loss modulus, G'') properties. mdpi.com These properties are essential for understanding the processability of the polymers. researchgate.net For instance, bio-based copolyesters of poly(butylene succinate-co-dodecylenene succinate) have been studied for their mechanical and processing properties, with some compositions being particularly suitable for film applications due to their high tensile strength and elongation at break. researchgate.net

Table 2: Mechanical Properties of this compound Based Polymers

| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|

| Poly(1,12-dodecylene octanedioate) | 20.8 | 255 | researchgate.net |

| Poly(1,12-dodecylene sebacate) | 25.3 | 254 | researchgate.net |

| Poly(butylene succinate-co-dodecylene succinate) (80% dodecylene succinate) | 34.5 | 3489 | researchgate.net |

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For 1,12-dodecanediol, MD simulations have been instrumental in exploring its behavior at interfaces and the structure of its molecular networks.

MD simulations have been employed to investigate the influence of a self-assembled monolayer of this compound on the structure of liquid benzene (B151609) at a graphite (B72142) interface. aip.org In a comparative study, researchers simulated both a bare graphite-benzene interface and a graphite-1,12-dodecanediol-benzene interface to understand the effect of the highly ordered, physisorbed alkyl monolayer. aip.orgmpg.de

The primary finding was that the surface-induced liquid structure of benzene near the interface covered with this compound differed from the structure at the bare graphite interface, but only within the first solvation shell. aip.orgresearchgate.net Beyond this initial layer, the liquid structure of benzene showed no discernible difference between the two systems, even while the surface-induced ordering was still pronounced. aip.org The simulation aimed to augment information obtained from Scanning Tunneling Microscopy (STM) studies regarding the internal structure of the adsorbate. aip.org

Table 1: Comparison of Benzene Structure at Graphite Interfaces from MD Simulations

| Interface Type | Structural Effect on Benzene | Range of Influence |

|---|---|---|

| Bare Graphite-Benzene | Strong surface-induced ordering of liquid benzene layers. | Extends over multiple solvation shells. |

The same MD simulations provided a detailed view of the hydrogen-bonded network within the this compound monolayer itself. aip.org The stability of the adsorbed film is significantly influenced by the network of hydrogen bonds formed between the terminal hydroxyl (-OH) groups of the diol molecules. aip.org

The principles of MD simulations are also widely applied to study the adsorption behavior of polymer chains on solid surfaces. aip.orgresearchgate.net These simulations typically model a polymer chain as a series of mass points connected by bonds, taking into account excluded volume interactions. aip.orgresearchgate.net Key parameters investigated include chain length, chain stiffness, and the adsorption energy between the polymer's monomeric units and the surface. aip.orgresearchgate.net

Findings from general polymer adsorption studies indicate that stiffer polymer chains tend to adsorb more easily. aip.orgresearchgate.net The simulations can calculate properties such as the degree of adsorption, the average length of loops and tails extending from the surface, and the distribution of the polymer's mass perpendicular to the surface. aip.org While these MD simulation techniques are well-established for various polymers, specific studies focusing on the adsorption behavior of polymer chains derived from this compound were not prominently found in the surveyed literature. However, the study of the this compound monolayer at the benzene-graphite interface is cited as a related work in the context of such polymer simulations. aip.org

Structure of Hydrogen-Bonded Molecular Networks

Quantum Mechanical Calculations for Reaction Mechanisms

Quantum mechanical (QM) calculations are used to model chemical phenomena by solving the Schrödinger equation, providing detailed information about electron distribution, molecular energies, and the transition states of reactions. These methods are invaluable for understanding reaction mechanisms at a fundamental level. nsf.gov

While the literature search did not yield specific studies applying QM methods to the reaction mechanisms of this compound, the potential for such investigations is significant. QM methods like Density Functional Theory (DFT) or multiscale QM/MM (Quantum Mechanics/Molecular Mechanics) approaches could be used to explore several aspects of this compound's reactivity. nsf.gov For instance, these calculations could elucidate the energy barriers and transition state geometries for its polymerization with dicarboxylic acids to form polyesters or its oxidation to dodecanedioic acid. In one study, this compound was used as a starting material to synthesize a large-ring ansa-metallocene complex, a process whose reaction pathway could be theoretically investigated using QM methods. researchgate.net By providing energetic details, QM calculations can complement experimental findings and guide the synthesis of new materials derived from this compound. hawaii.edu

Table 2: List of Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 79356 |

| Benzene | 241 |

| Graphite | 24261 |

| Dodecanedioic acid | 14120 |

| Methanesulfonyl chloride | 6245 |

| Indenyllithium | 102028 |

| n-Butyllithium | 8028 |

| Zirconium tetrachloride | 24295 |

| Tetrahydrofuran | 8028 |

Environmental and Sustainability Considerations

Biodegradation Studies of 1,12-Dodecanediol-Based Polymers

Polymers derived from this compound, particularly polyesters, are of interest for their potential biodegradability. The presence of a long aliphatic chain in this compound can influence the properties and degradation behavior of the resulting polymers.

Research has been conducted on the synthesis and degradation of aliphatic polyesters derived from this compound and various dicarboxylic acids. doi.orgmdpi.com For instance, polyesters synthesized from 1,18-(Z)-octadec-9-enedioic acid (a derivative of oleic acid) and a range of diols, including this compound, have been studied. doi.org These polyesters, which can be cross-linked, are being investigated for their enzymatic degradation, a key factor in their environmental fate. doi.org

Studies on poly(ester amide)s derived from L-alanine, this compound, and 1,12-dodecanedioic acid have also explored their degradability. The thermal degradation of aliphatic polyesters is an important aspect of their life cycle, influencing their processing, application, and potential for thermal recycling. mdpi.com Generally, these types of polyesters begin to decompose at temperatures significantly above their melting points, which is a consideration for their end-of-life management. mdpi.com

The biodegradability of polyesters is influenced by their chemical structure, such as the length of the diol and diacid monomers. mdpi.com For example, polyesters based on 1,12-dodecanedioic acid are noted for their high crystallinity and thermal stability. mdpi.com The incorporation of aromatic units, like terephthalic acid, into these aliphatic polyesters can modify their properties, including their biodegradability. mdpi.comgoogle.com